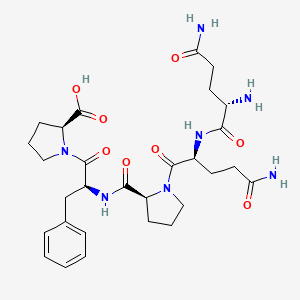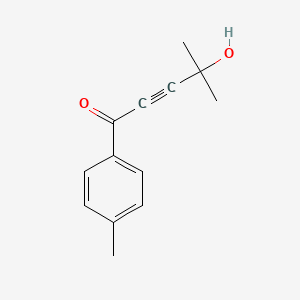
L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this compound contributes to its distinct properties and functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, biotechnological approaches using genetically engineered microorganisms can be explored for the production of peptide compounds.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Acylation can be performed using acetic anhydride, while alkylation can be achieved using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while acylation of lysine residues can result in N-acetylated lysine.
Applications De Recherche Scientifique
L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of biomaterials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl- involves its interaction with specific molecular targets and pathways. The lysine residues can participate in hydrogen bonding and electrostatic interactions, while the tyrosine residue can engage in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-phenylalanine-: Similar structure but with phenylalanine instead of tyrosine.
L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-serine-: Contains serine instead of tyrosine, affecting its hydrophilicity and reactivity.
Uniqueness
L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl- is unique due to the presence of multiple lysine residues, which enhance its ability to form strong electrostatic interactions. The inclusion of tyrosine adds aromatic character, allowing for additional interactions such as π-π stacking. These features make it a versatile compound for various applications.
Propriétés
Numéro CAS |
340250-33-1 |
|---|---|
Formule moléculaire |
C42H72N12O10 |
Poids moléculaire |
905.1 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H72N12O10/c43-19-5-1-10-30(50-36(57)26-48-35(56)25-49-37(58)29-14-9-23-47-29)38(59)51-31(11-2-6-20-44)39(60)52-32(12-3-7-21-45)40(61)54-34(24-27-15-17-28(55)18-16-27)41(62)53-33(42(63)64)13-4-8-22-46/h15-18,29-34,47,55H,1-14,19-26,43-46H2,(H,48,56)(H,49,58)(H,50,57)(H,51,59)(H,52,60)(H,53,62)(H,54,61)(H,63,64)/t29-,30-,31-,32-,33-,34-/m0/s1 |
Clé InChI |
UXDKVTUFTOHJFE-CVUOCSEZSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES canonique |
C1CC(NC1)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14256524.png)



![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)

![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)
![(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol](/img/structure/B14256571.png)



![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)


